Home > Products > Screening Compounds P37012 > 4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide
4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide -

4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide

Catalog Number: EVT-4302899
CAS Number:
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

    Compound Description: (S)-17b is a potent, orally active histone deacetylase (HDAC) inhibitor. It exhibits selective inhibition toward class I HDAC isoforms and demonstrates significant antitumor activity in vitro and in vivo. This compound induces G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cells (SKM-1) and displays a favorable pharmacokinetic profile [].

    Relevance: Though structurally distinct, (S)-17b shares a benzamide core with 4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide. Both compounds feature a substituted phenyl ring linked to the benzamide nitrogen. Additionally, both structures possess a nitrogen-containing substituent at the para position of the benzamide ring, albeit with different functionalities and complexities. [https://www.semanticscholar.org/paper/db5e4be6d2e9f23e9681760adcfa5a3f91e39843] []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    Compound Description: Imatinib is a widely used tyrosine kinase inhibitor for treating leukemia. It specifically targets the activity of tyrosine kinases and is typically administered as a piperazin-1-ium salt. The crystal structure of Imatinib freebase reveals an extended conformation stabilized by hydrogen bonds [].

    Relevance: Imatinib and 4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide share a benzamide core and a substituted phenyl ring linked to the benzamide nitrogen. Notably, both compounds feature a nitrogen-containing heterocycle on this phenyl ring, emphasizing their potential for targeting similar biological pathways, albeit with distinct mechanisms of action.[https://www.semanticscholar.org/paper/32508572a6956739e8d84b9863861e60307b0d61] []

2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-ylcarbonyl)pyridin-2-yl]benzamide (Compound I)

    Compound Description: Compound I is a benzamide derivative formulated into pharmaceutical compositions with a pharmaceutically acceptable carrier. The invention focuses on various administration routes and dosages of this compound for potential therapeutic applications [].

    Relevance: Similar to 4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide, Compound I belongs to the benzamide class. The key structural difference lies in the substitution pattern on the benzamide ring and the nitrogen substituent. Compound I features a trifluorinated benzamide ring and a pyridyl ring with a piperidine substituent attached to the nitrogen. Despite these variations, the shared benzamide core suggests potential similarities in their physicochemical properties. [https://www.semanticscholar.org/paper/85a53f4105ddedbc632c94909714a2cb455e2cf6] []

Properties

Product Name

4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide

IUPAC Name

4-[[methyl(prop-2-enyl)amino]methyl]-N-(2,4,6-trimethylpyridin-3-yl)benzamide

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-6-11-23(5)13-17-7-9-18(10-8-17)20(24)22-19-14(2)12-15(3)21-16(19)4/h6-10,12H,1,11,13H2,2-5H3,(H,22,24)

InChI Key

KAXQLUXWKGYJSO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1NC(=O)C2=CC=C(C=C2)CN(C)CC=C)C)C

Canonical SMILES

CC1=CC(=NC(=C1NC(=O)C2=CC=C(C=C2)CN(C)CC=C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.